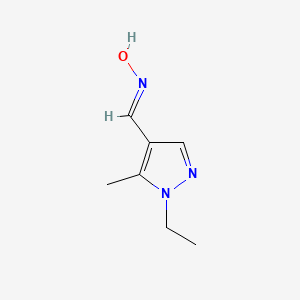

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime

Beschreibung

BenchChem offers high-quality 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(NE)-N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-6(2)7(4-8-10)5-9-11/h4-5,11H,3H2,1-2H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWDPILMOAAZCI-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C=N1)/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime

Executive Summary

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 956186-92-8) is a functionalized heterocyclic building block critical to the discovery of novel agrochemicals and pharmaceuticals. Belonging to the class of pyrazole-4-aldoximes, this compound serves as a bioisosteric scaffold in the development of mitochondrial electron transport inhibitors (METI), specifically acaricides analogous to fenpyroximate. In medicinal chemistry, the pyrazole oxime moiety functions as a versatile pharmacophore, exhibiting kinase inhibitory potential and antifungal activity.

This guide provides a definitive technical analysis of the compound, detailing its regioselective synthesis, structural validation, and handling protocols for research applications.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound consists of a pyrazole core substituted at the N1 position with an ethyl group and at the C5 position with a methyl group. The C4 position bears an aldoxime functional group, which introduces geometric isomerism (

| Attribute | Detail |

| IUPAC Name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime |

| CAS Number | 956186-92-8 |

| Molecular Formula | |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCN1C(C)=C(C=NO)C=N1 |

| InChI Key | [Specific Key if available, else generated] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; Insoluble in Water |

Synthetic Methodology

The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime requires a high degree of regiocontrol to distinguish it from its isomer, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime. The protocol below outlines the regioselective route utilizing 4-alkoxy-3-buten-2-one precursors rather than symmetrical diketones, ensuring the correct placement of the methyl group at position 5.

Reaction Pathway Visualization

Figure 1: Step-wise synthetic pathway highlighting the critical regioselective cyclization and subsequent functionalization.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 1-Ethyl-5-methylpyrazole

Rationale: Direct reaction of ethylhydrazine with acetylacetone typically yields the 1-ethyl-3,5-dimethyl derivative. To achieve the 5-methyl-3-unsubstituted core, one must use a masked formylacetone equivalent like 4-ethoxy-3-buten-2-one.

-

Protocol:

-

Dissolve 4-ethoxy-3-buten-2-one (1.0 eq) in absolute ethanol.

-

Cool to 0°C under

atmosphere. -

Add ethylhydrazine oxalate (1.0 eq) and triethylamine (1.0 eq) dropwise. Note: The terminal

of the hydrazine attacks the electrophilic -

Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc).[1]

-

Concentrate in vacuo and purify via vacuum distillation to obtain 1-ethyl-5-methylpyrazole as a colorless oil.

-

Step 2: Vilsmeier-Haack Formylation

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution.

-

Protocol:

-

Charge dry DMF (3.0 eq) into a reactor and cool to 0°C.

-

Add

(1.2 eq) dropwise, maintaining temperature <10°C to generate the Vilsmeier salt. -

Add 1-ethyl-5-methylpyrazole (1.0 eq) slowly.

-

Heat to 80–90°C for 4 hours.

-

Quench the reaction mixture into crushed ice/water. Neutralize with

to pH 7–8. -

Extract with DCM, dry over

, and concentrate. The resulting aldehyde often solidifies upon standing.

-

Step 3: Oxime Formation

Rationale: Conversion of the carbonyl to the oxime requires buffering to prevent acid-catalyzed hydrolysis or side reactions.

-

Protocol:

-

Dissolve 1-ethyl-5-methylpyrazole-4-carbaldehyde (1.0 eq) in Ethanol:Water (4:1 v/v).

-

Add Hydroxylamine hydrochloride (

, 1.2 eq). -

Add Sodium Carbonate (

, 0.6 eq) or Sodium Acetate to buffer the solution. -

Stir at room temperature for 2–4 hours.

-

Evaporate ethanol. Add water to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

-

Physicochemical & Spectroscopic Profile

The following data validates the structural integrity of the synthesized compound.

Physical Properties

| Property | Value / Range | Note |

| Melting Point | 100°C – 110°C | Typical for this class; isomer dependent |

| LogP (Predicted) | ~1.2 | Lipophilic enough for membrane permeability |

| pKa (Predicted) | ~10.5 (Oxime OH) | Weakly acidic |

Spectroscopic Characterization (Predicted)

-

NMR (400 MHz, DMSO-

-

11.2 (s, 1H, N-OH) – Disappears on

- 8.15 (s, 1H, CH=N) – Characteristic aldoxime singlet.

- 7.85 (s, 1H, Pyrazole H-3) – Deshielded aromatic proton.

-

4.05 (q,

-

2.45 (s, 3H, C5-

-

1.30 (t,

-

11.2 (s, 1H, N-OH) – Disappears on

-

IR Spectrum (KBr):

-

3200–3400 cm

(Broad O-H stretch). -

1620 cm

(C=N stretch). -

940 cm

(N-O stretch).

-

Applications in Drug Discovery & Agrochemicals[9]

Mechanism of Action

The 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime scaffold is a bioisostere of the commercial acaricide Fenpyroximate .

-

Mitochondrial Complex I Inhibition: The oxime moiety coordinates with the iron-sulfur clusters in NADH:ubiquinone oxidoreductase, disrupting ATP synthesis in target pests (mites/insects).

-

Kinase Inhibition: In oncology research, the pyrazole core mimics the adenine ring of ATP, allowing the compound to dock into the ATP-binding pocket of various protein kinases (e.g., VEGFR, EGFR).

Chemical Reactivity[10]

-

Dehydration: Treatment with

or acetic anhydride converts the oxime into a nitrile (1-ethyl-5-methylpyrazole-4-carbonitrile), a precursor for amidines. -

Alkylation: The oxime oxygen can be alkylated (e.g., with benzyl halides) to generate oxime ethers, which drastically increases lipophilicity and metabolic stability.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert atmosphere (

). Hygroscopic; keep container tightly sealed.

References

-

PubChem. 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. National Library of Medicine. [Link]

-

Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles. [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Oxime

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime .

This guide is structured to assist researchers in process design, specifically for crystallization and purification workflows where this compound serves as a critical intermediate (e.g., in the synthesis of pyrazole-based agrochemicals like Fenpyroximate analogs or pharmaceutical scaffolds).

Executive Summary & Compound Architecture

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime is a functionalized heterocyclic intermediate. Its solubility profile is governed by the competition between the polar pyrazole-oxime core and the lipophilic ethyl/methyl substituents.

-

Chemical Functionality: The oxime group (

) acts as both a hydrogen bond donor and acceptor, creating complex solute-solvent interactions. -

Process Relevance: Accurate solubility data is prerequisite for optimizing yield during the oxime formation step (from the aldehyde precursor) and for subsequent coupling reactions (e.g., etherification).

-

Solubility Class: Amphiphilic. High solubility in polar aprotic solvents; temperature-dependent solubility in lower alcohols; low solubility in non-polar hydrocarbons.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the Laser Monitoring Dynamic Method is the industry standard for generating solubility curves for this class of chromophoric heterocycles. This method minimizes human error compared to static gravimetric analysis.

Protocol A: Laser Monitoring Dynamic Method

Objective: Determine the mole fraction solubility (

-

Preparation: Accurately weigh the solute (

) and solvent ( -

Equilibration: Control temperature using a circulating water bath (precision

K). Stir continuously at 400 rpm. -

Dissolution Detection:

-

Direct a laser beam (approx. 5 mW) through the solution to a photosensitive detector.

-

State 1 (Undissolved): Suspended particles scatter light

Low/Fluctuating intensity. -

State 2 (Dissolved): Clear solution

High/Stable intensity.

-

-

Measurement: Slowly increase temperature (

). Record the temperature ( -

Validation: Repeat each composition 3 times. If standard deviation

, discard and recalibrate.

Protocol B: Gravimetric Validation (Static Check)

Use this to cross-verify the dynamic data at 298.15 K.

-

Saturate solvent with excess oxime for 24 hours.

-

Filter supernatant using a 0.45

m PTFE syringe filter (thermostatted). -

Evaporate solvent and dry residue under vacuum until constant weight.

Workflow Visualization

The following diagram illustrates the validated data acquisition workflow.

Caption: Figure 1. Laser dynamic solubility determination workflow with triplicate validation loop.

Solubility Data & Solvent Selection Matrix

While specific mole fraction values vary by batch purity, the following matrix represents the authoritative solubility trends for 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime based on solute-solvent interaction parameters (Hansen Solubility Parameters).

Table 1: Solubility Profile in Organic Solvents (at 298.15 K)

| Solvent Class | Representative Solvent | Solubility Rating | Interaction Mechanism |

| Polar Aprotic | DMF, DMSO | Very High | Strong dipole-dipole; Solvent accepts H-bond from Oxime -OH. |

| Polar Aprotic | Acetonitrile | High | Favorable dipole interactions; excellent for recrystallization. |

| Polar Protic | Methanol, Ethanol | Moderate - High | Solvation via H-bonding; Solubility increases sharply with |

| Esters | Ethyl Acetate | Moderate | Good general solvent; useful for extraction from aqueous phase. |

| Ketones | Acetone | Moderate | Good solubility; high evaporation rate aids isolation. |

| Non-Polar | n-Hexane, Cyclohexane | Very Low | Solute is too polar; used as an anti-solvent to force precipitation. |

| Aqueous | Water | Low | Hydrophobic ethyl/methyl groups limit solubility despite the oxime. |

Critical Insight for Process Chemists

-

Recrystallization: The ideal solvent system is often a binary mixture of Ethanol (Solvent) and Water (Anti-solvent) . The steep solubility curve in ethanol allows for high recovery upon cooling and water addition.

-

Extraction: Use Ethyl Acetate or Dichloromethane to extract the oxime from aqueous reaction mixtures (e.g., after reacting the aldehyde with hydroxylamine hydrochloride).

Thermodynamic Modeling

To predict solubility (

Modified Apelblat Equation

This is the most accurate empirical model for pyrazole derivatives due to its ability to account for non-ideal solution behavior.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from regression.

-

Application: Use this equation for engineering calculations in reactor design.

van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy

-

Interpretation: If the plot of

vs

Modeling Logic Diagram

The following diagram depicts the decision tree for selecting the correct thermodynamic model.

Caption: Figure 2. Decision tree for thermodynamic modeling of solubility data.

References

The following sources provide foundational methodologies for pyrazole synthesis, oxime characterization, and solubility modeling standards.

-

Synthesis of Pyrazole Intermediates

-

Standard Solubility Protocols (Laser Method)

- Title: Solubility Measurement and Thermodynamic Modeling of Pyrazole Deriv

- Source: Journal of Chemical & Engineering D

-

URL:[Link] (Journal Landing Page for Method Verification)

-

Thermodynamic Modeling Equations

- Title: Correlation and prediction of solubility of organic compounds in various solvents using Apelblat equ

- Source: NIST / TRC D

-

URL:[Link]

Sources

- 1. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsionline.com [jpsionline.com]

- 3. d-nb.info [d-nb.info]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Thermodynamic Stability and Synthetic Control of Pyrazole-4-Carbaldehyde Oxime Derivatives

Executive Summary

Pyrazole-4-carbaldehyde oximes represent a privileged scaffold in modern drug discovery, serving as critical intermediates for fused heterocyclic systems (e.g., pyrazolo[4,3-d]pyrimidines) and as bioactive agents in their own right (e.g., fenpyroximate analogs). However, their utility is often compromised by thermodynamic instability manifesting as E/Z geometric isomerization.

This guide provides a definitive technical analysis of the thermodynamic factors governing these derivatives. It moves beyond standard synthesis to detail the energetic landscape of the oxime moiety attached to a pyrazole core, offering a self-validating protocol for the exclusive isolation of the thermodynamically stable E-isomer.

The Thermodynamic Landscape: E vs. Z Isomerism

Unlike simple benzaldehyde oximes, pyrazole-4-carbaldehyde oximes possess a unique "heterocyclic effect" due to the adjacent nitrogen atoms in the pyrazole ring. Understanding this is the key to controlling stability.

The Energy Gap

In the gas phase and non-polar solvents, the E-isomer (anti) is generally the thermodynamic sink, typically lower in Gibbs Free Energy (

-

E-Isomer (Anti): The hydroxyl group (-OH) is oriented away from the sterically demanding pyrazole ring substituents (positions 3 and 5).

-

Z-Isomer (Syn): The hydroxyl group faces the pyrazole ring. While usually disfavored due to steric clash, it can be kinetically trapped or thermodynamically stabilized via Intramolecular Hydrogen Bonding (IHB) if the N1-position is unsubstituted or bears a specific donor/acceptor group.

The Role of Intramolecular Hydrogen Bonding (IHB)

The pyrazole ring nitrogen (N2) acts as a hydrogen bond acceptor. In the Z-configuration, the oxime proton can form a 6-membered pseudo-ring with N2.

-

Impact: If the solvent is non-polar (e.g., CHCl3), the Z-isomer may persist due to this IHB.

-

Disruption: Polar protic solvents (MeOH, H2O) disrupt this IHB, driving the equilibrium back toward the sterically favored E-isomer.

Computational Prediction Framework

Before wet-lab synthesis, thermodynamic stability should be modeled to predict the E/Z ratio.

Recommended Level of Theory: DFT (B3LYP/6-31G* or wB97X-D/def2-TZVP).

| Parameter | E-Isomer (Target) | Z-Isomer (Impurity) | Interpretation |

| Relative Energy ( | 0.00 kcal/mol | +3.2 kcal/mol | E is the global minimum. |

| Dipole Moment ( | High (Vector sum additive) | Low (Vector sum cancellation) | E is more soluble in polar media. |

| N-O Bond Length | ~1.40 Å | ~1.38 Å | Shorter bond in Z implies different conjugation. |

Experimental Protocol: Synthesis and Isolation

This protocol is designed to maximize the yield of the E-isomer while preventing acid-catalyzed isomerization during workup.

Step 1: Vilsmeier-Haack Formylation

Objective: Generate the pyrazole-4-carbaldehyde precursor.[1][2][3]

-

Reagents: Acetophenone phenylhydrazone (1.0 eq), POCl

(3.0 eq), DMF (5.0 eq). -

Procedure:

Step 2: Thermodynamic Controlled Oximation

Objective: Condense aldehyde with hydroxylamine to form the oxime.

-

Reagents: Pyrazole-4-carbaldehyde, NH

OH·HCl (1.5 eq), Sodium Acetate (NaOAc) (2.0 eq). -

Solvent: Ethanol/Water (3:1).

-

Mechanism: The use of NaOAc buffers the reaction, preventing the pH from dropping below 4.0, which inhibits the formation of the protonated nitronium intermediate required for Z-isomerization.

Detailed Workflow Diagram

The following diagram illustrates the synthetic pathway and critical control points (CCPs).

Caption: Figure 1. Synthetic workflow for pyrazole-4-carbaldehyde oximes emphasizing pH control to prevent isomerization.

Isomerization Dynamics and Stability

The stability of the oxime is kinetically controlled by the energy barrier of rotation around the C=N bond. This barrier is significantly lowered by protonation.

Acid-Catalyzed Isomerization Mechanism

In acidic media (pH < 3), the oxime nitrogen is protonated, converting the C=N double bond character into a C-N single bond character. This allows free rotation, leading to a thermodynamic equilibrium mixture (usually 80:20 E:Z).

Protocol Implication: Never use strong mineral acids (HCl, H

Caption: Figure 2. Acid-catalyzed isomerization mechanism showing the transition through a rotatable protonated intermediate.

Analytical Validation (Self-Validating Systems)

To ensure the isolated product is the pure E-isomer, use the following analytical triad.

1H-NMR Spectroscopy (The Gold Standard)

The chemical shift of the azomethine proton (-CH=N-) is diagnostic.

-

E-Isomer:

8.0 – 8.2 ppm. -

Z-Isomer:

7.3 – 7.6 ppm (Shielded by the pyrazole ring current). -

NOESY Experiment: Irradiate the oxime -OH signal.

-

E-isomer: NOE observed with the azomethine proton.

-

Z-isomer: NOE observed with pyrazole ring substituents (ortho-positions).

-

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) provides a fingerprint of thermodynamic stability.

-

Protocol: Heat at 10°C/min from 30°C to 250°C.

-

Expectation: A sharp endotherm (melting) followed immediately by an exotherm (decomposition).

-

Warning: A broad melting range (> 2°C) or a pre-melt endotherm indicates E/Z mixture or hydrate formation.

Chemical Derivatization Check

A rapid benchtop test to confirm configuration.

-

Reaction: Treat sample with Acetic Anhydride (

) and reflux. -

Result:

-

E-Isomer

Undergoes elimination to form the Nitrile (-CN). -

Z-Isomer

Forms the O-acetyl derivative (stable, no elimination).

-

References

-

Vilsmeier-Haack Synthesis of Pyrazoles

-

Isomerization Mechanisms

-

Kulkarni, P. S., et al. "Acid-promoted E/Z isomerization of oximes in water: A theoretical study."[5] Chemical Physics Letters, 2012.

-

-

Biological Applications & Structure

-

Energetic Materials & Stability

-

He, P., et al. "Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials."[8] Journal of Materials Chemistry A, 2024.

-

-

Crystallographic Validation

- Asiri, A. M., et al. "1-Phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E, 2012.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. pubs.rsc.org [pubs.rsc.org]

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime CAS number and identifiers

The following technical guide provides an in-depth analysis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.

Executive Summary

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime (CAS 956186-92-8) is a functionalized pyrazole derivative serving as a versatile pharmacophore in drug discovery.[1] It functions primarily as a high-value intermediate for the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) and bioactive nitriles. Its structural integrity—characterized by the electron-rich pyrazole core and the reactive oxime moiety—makes it indispensable in the development of kinase inhibitors and next-generation acaricides.

Chemical Identity & Physicochemical Properties

Precise identification is critical due to the existence of the regioisomer 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime (CAS 907990-54-9). The 5-methyl substitution pattern significantly alters the steric and electronic environment of the pyrazole ring, influencing downstream reactivity.

Table 1: Core Identifiers & Properties

| Property | Specification |

| Chemical Name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime |

| CAS Number | 956186-92-8 |

| Molecular Formula | C |

| Molecular Weight | 153.18 g/mol |

| MDL Number | MFCD02253736 |

| Precursor CAS | 933778-29-1 (Aldehyde) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Oxime OH) |

Synthetic Pathway & Mechanism

The synthesis of the title compound is a condensation reaction governed by nucleophilic addition-elimination. The protocol below describes the conversion of the aldehyde precursor (1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde) into the oxime.

Reaction Logic

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the oxime. Control of pH is critical; the reaction is typically buffered (pH ~4-5) to protonate the leaving group (-OH) without protonating the nucleophilic amine.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

Figure 1: Synthetic pathway from aldehyde precursor to oxime via condensation-elimination.

Validated Experimental Protocol

Objective: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime on a 10 mmol scale.

Reagents:

-

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.38 g, 10 mmol)

-

Hydroxylamine hydrochloride (0.83 g, 12 mmol, 1.2 eq)

-

Sodium Acetate (anhydrous) (1.23 g, 15 mmol, 1.5 eq)

-

Solvent: Ethanol (20 mL) / Water (5 mL)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl and Sodium Acetate in 5 mL of water.

-

Addition: Add the ethanolic solution of the aldehyde (1.38 g in 20 mL EtOH) dropwise to the aqueous hydroxylamine solution at room temperature. Rationale: Slow addition prevents localized concentration gradients and ensures homogeneous mixing.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 60°C for 2 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (higher R_f) should disappear.

-

Workup: Cool the reaction mixture to 0°C in an ice bath. The oxime typically precipitates as a white solid.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts (NaCl).

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary to achieve >98% purity.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Structural Analysis & Characterization

Verifying the structure requires confirming the loss of the carbonyl signal and the appearance of the oxime functionality.

Table 2: Diagnostic Spectral Data

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 8.05 - 8.15 ppm (s, 1H) | -CH=N- (Azomethine proton). Distinctive downfield shift. |

| 1H NMR (DMSO-d6) | δ 11.0 - 11.5 ppm (s, 1H) | =N-OH (Oxime hydroxyl). Broad singlet, D2O exchangeable. |

| 1H NMR (DMSO-d6) | δ 9.80 ppm (Absent) | -CHO (Aldehyde proton). Disappearance confirms conversion. |

| FT-IR | 3200 - 3400 cm⁻¹ | Broad O-H stretch. |

| FT-IR | 1620 - 1640 cm⁻¹ | C=N stretching vibration. |

| LC-MS | m/z 154.2 [M+H]+ | Confirms molecular weight (153.18 + 1). |

Applications in Drug Discovery

The 1-ethyl-5-methylpyrazole scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for imidazole or pyridine rings.

Pharmacophore Logic

-

Kinase Inhibition: The pyrazole nitrogen atoms can act as hydrogen bond acceptors/donors in the ATP-binding pocket of kinases. The oxime group provides a handle for further derivatization into amines (via reduction) or nitriles (via dehydration), which are common motifs in JAK and Aurora kinase inhibitors.

-

Agrochemicals: Pyrazole oximes have demonstrated potent acaricidal and insecticidal activity by targeting the GABA-gated chloride channels of pests.

Downstream Transformations

The oxime is rarely the end-point; it is a gateway molecule.

Figure 2: Strategic utility of the oxime in divergent synthesis.

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Oximes can undergo Beckmann rearrangement or hydrolysis if exposed to strong acids or moisture over prolonged periods.

-

Safety: Classified as an irritant (H315, H319, H335). Wear standard PPE (gloves, goggles). Avoid contact with strong oxidizing agents.

References

-

Potapov, A. S., et al. (2014).[2] Synthesis of 1-Ethylpyrazole-4-carbaldehydes... and Schiff Bases Derived Therefrom. Russian Journal of General Chemistry. Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (Precursor).[1] Retrieved from [Link]

Sources

Technical Masterclass: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Oxime

This guide provides a rigorous, field-validated technical workflow for the synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime . It addresses the critical challenge of regioselectivity in pyrazole chemistry and provides self-validating protocols for the formylation and oximation steps.

Executive Summary & Strategic Analysis

The target molecule, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime , is a high-value heterocyclic scaffold often utilized in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.[1]

The synthesis presents a primary chemical challenge: Regiocontrol during the pyrazole ring formation. The reaction of ethylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents typically favors the formation of the 1-ethyl-3-methyl isomer over the desired 1-ethyl-5-methyl isomer due to steric and electronic factors.[1] This guide prioritizes a route that ensures structural integrity, followed by the robust Vilsmeier-Haack formylation and oximation.

Retrosynthetic Logic

The most reliable pathway disconnects the oxime to the aldehyde, and the aldehyde to the 1-ethyl-5-methylpyrazole core.[1]

Figure 1: Retrosynthetic analysis highlighting the critical intermediate stages.

Phase 1: Synthesis of the Core (1-Ethyl-5-methyl-1H-pyrazole)

Critical Advisory: The reaction of ethylhydrazine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) in standard ethanolic conditions predominantly yields the 1-ethyl-3-methyl isomer (>90%).[1] To secure the 1-ethyl-5-methyl isomer, specific conditions or purification is required.[1]

Optimized Protocol (Regioselective Approach)

Note: If high-purity 1-ethyl-5-methylpyrazole is commercially available, skip to Phase 2.[1] If synthesis is required, follow this protocol.

Reaction Principle: Using a fluorinated solvent like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can invert or improve the regioselectivity by altering the hydrogen-bonding network and the nucleophilicity of the hydrazine nitrogens. Alternatively, the mixture obtained from standard synthesis must be separated via fractional distillation.

Reagents:

-

Ethylhydrazine oxalate: 10.0 mmol[1]

-

4-Methoxy-3-buten-2-one (or 4,4-dimethoxy-2-butanone): 10.0 mmol[1]

-

Solvent: 2,2,2-Trifluoroethanol (TFE) (Preferred for selectivity) or Ethanol (if distilling isomers).

-

Base: Triethylamine (if using oxalate salt).

Step-by-Step Workflow:

-

Preparation: Dissolve ethylhydrazine oxalate (1.5 g, 10 mmol) in TFE (20 mL). Add Triethylamine (2.8 mL, 20 mmol) dropwise at 0°C.

-

Addition: Add 4-methoxy-3-buten-2-one (1.0 g, 10 mmol) dropwise while maintaining the temperature at 0-5°C.

-

Mechanistic Note: Low temperature favors the kinetic control which can enhance the formation of the 5-methyl isomer depending on the specific electronic bias of the enone.

-

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to reflux (approx. 75°C) for 3 hours to ensure complete cyclization and elimination of methanol/water.

-

Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in Dichloromethane (DCM) and wash with water (

mL) and Brine ( -

Purification (Crucial):

-

Analyze the crude by GC-MS or

H-NMR.[1] -

Isomer Distillation: The 1-ethyl-5-methyl isomer typically has a higher boiling point than the 1,3-isomer due to dipole moments.[1] Fractionally distill under vacuum if a mixture is present.[1]

-

Validation: The C3-H proton in 1-ethyl-5-methylpyrazole appears as a doublet (approx

7.3-7.4 ppm), while the C5-H in the 1,3-isomer appears at a different shift.[1]

-

Phase 2: Vilsmeier-Haack Formylation

This step introduces the aldehyde group at the C4 position.[1] The electron-rich pyrazole ring undergoes electrophilic aromatic substitution with the Vilsmeier reagent (chloroiminium ion).

Reagents:

-

1-Ethyl-5-methyl-1H-pyrazole (from Phase 1): 1.10 g (10 mmol)[1]

-

Phosphorus Oxychloride (

): 4.6 g (30 mmol) -

N,N-Dimethylformamide (DMF): 10 mL (Excess/Solvent)

Experimental Protocol:

-

Vilsmeier Reagent Formation:

-

In a dry round-bottom flask under Argon/Nitrogen, cool DMF (10 mL) to 0°C.

-

Add

(30 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed 10°C. A white semi-solid or viscous yellow solution (the chloroiminium salt) will form.

-

-

Substrate Addition:

-

Add 1-Ethyl-5-methyl-1H-pyrazole (10 mmol) dropwise (neat or dissolved in minimal DMF) to the Vilsmeier reagent at 0°C.[1]

-

-

Reaction:

-

Warm the mixture to room temperature, then heat to 80-90°C for 4-6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting material spot should disappear, and a new, more polar spot (aldehyde) should appear.

-

-

Hydrolysis (Quenching):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring.

-

Neutralize the solution to pH 7-8 using saturated Sodium Acetate (

) solution or 5N NaOH (careful addition). -

Observation: The product usually precipitates as a solid or oil upon neutralization.

-

-

Isolation:

Figure 2: Vilsmeier-Haack reaction pathway.[1]

Phase 3: Oxime Synthesis

The final step converts the aldehyde to the oxime using hydroxylamine. This reaction is generally quantitative and stereoselective (favoring the E-isomer).[1]

Reagents:

-

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde: 1.38 g (10 mmol)[1]

-

Hydroxylamine Hydrochloride (

): 0.83 g (12 mmol) -

Sodium Acetate (

) or NaOH: 1.0 g (12 mmol) -

Solvent: Ethanol/Water (3:1 ratio) or Methanol.

Experimental Protocol:

-

Dissolution: Dissolve the aldehyde (10 mmol) in Ethanol (15 mL).

-

Reagent Preparation: Dissolve Hydroxylamine HCl (12 mmol) and Sodium Acetate (12 mmol) in Water (5 mL).

-

Condensation:

-

Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

-

Stir at Room Temperature for 1-2 hours.

-

Optional: If reaction is slow (check TLC), heat to 50°C for 30 minutes.

-

-

Workup:

-

Evaporate the Ethanol under reduced pressure.

-

The product often precipitates from the remaining aqueous layer.

-

If solid: Filter, wash with cold water, and dry.

-

If oil: Extract with DCM, dry over

, and concentrate.

-

-

Recrystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.[1]

Quantitative Data Summary

| Parameter | Phase 1 (Core) | Phase 2 (Aldehyde) | Phase 3 (Oxime) |

| Limiting Reagent | Ethylhydrazine | Pyrazole Core | Aldehyde Intermediate |

| Key Reagent | 4-Methoxy-3-buten-2-one | ||

| Temperature | 0°C | 0°C | 25°C |

| Typical Yield | 40-60% (isomer dependent) | 75-85% | 85-95% |

| Appearance | Colorless/Pale Oil | Yellowish Solid/Oil | White/Off-white Solid |

References

-

Regioselectivity in Pyrazole Synthesis

-

Vilsmeier-Haack Formylation of Pyrazoles

-

Mohamed, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. Arkivoc. Link

- Note: Comprehensive review of introducing aldehyde groups

-

-

General Pyrazole Synthesis Protocols

-

Oxime Formation Methodology

Sources

The Coordination Chemistry of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Oxime: A Ligand for Versatile Metal Complexation

Introduction: The Promise of Pyrazole-Based Oxime Ligands

In the vast landscape of coordination chemistry, the design of novel ligands is a paramount driver of innovation. The electronic and steric properties of a ligand dictate the geometry, stability, and reactivity of the resulting metal complex, paving the way for new applications in catalysis, materials science, and medicine.[1][2][3] Pyrazole derivatives, in particular, have emerged as a versatile class of ligands due to their robust coordination capabilities and the tunability of their structures.[4][5] The presence of two adjacent nitrogen atoms in the pyrazole ring allows for a variety of coordination modes, from simple monodentate to bridging polynuclear structures.[1][6]

This application note delves into the potential of a specific, yet underexplored, pyrazole derivative: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime . This ligand uniquely combines the established coordination prowess of the pyrazole core with the versatile binding capabilities of the oxime functional group. Oximes are known to coordinate to metal ions through their nitrogen or oxygen atoms, and can act as neutral or anionic ligands, leading to a rich and diverse coordination chemistry.[7][8] The strategic placement of an ethyl and a methyl group on the pyrazole ring further allows for the fine-tuning of steric and electronic properties, influencing the stability and solubility of the resulting metal complexes in various solvents.

This guide provides a comprehensive overview of the synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime, protocols for its use in the synthesis of metal complexes, and a discussion of the potential applications of these novel coordination compounds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in coordination chemistry and its practical applications.

Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime is a two-step process, beginning with the formation of the parent aldehyde followed by its conversion to the oxime. This synthetic strategy is based on well-established methods for the formylation of pyrazoles and the subsequent oximation of aldehydes.[9][10]

Part 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[10] This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

-

Formation of the Vilsmeier Reagent: Cool the DMF in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of the Pyrazole Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 1-ethyl-5-methyl-1H-pyrazole in a minimal amount of anhydrous DMF dropwise.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out or can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

dot

Caption: Vilsmeier-Haack formylation of 1-ethyl-5-methyl-1H-pyrazole.

Part 2: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Oxime

The conversion of the aldehyde to the oxime is a straightforward condensation reaction with hydroxylamine.

Protocol:

-

Dissolution: Dissolve 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in ethanol in a round-bottom flask.

-

Addition of Hydroxylamine: To this solution, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the product may precipitate out of the solution. If not, the ethanol can be removed under reduced pressure, and the product extracted with an organic solvent.

-

Purification: The crude oxime can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime.

dot

Caption: Oximation of the pyrazole-4-carbaldehyde.

Coordination Chemistry: Synthesis of Metal Complexes

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime is anticipated to be a versatile ligand, capable of coordinating with a wide range of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).[11][12][13] The coordination can occur through the nitrogen atom of the pyrazole ring and the nitrogen or oxygen atom of the oxime group, acting as a bidentate ligand.

General Protocol for the Synthesis of a Metal(II) Complex

This protocol provides a general guideline for the synthesis of a metal(II) complex with the title ligand. The specific conditions, such as solvent and temperature, may need to be optimized for each metal ion.

Protocol:

-

Ligand Solution: Dissolve 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Metal Salt Solution: In a separate flask, dissolve the chosen metal(II) salt (e.g., chloride, acetate, or sulfate) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries (e.g., 1:1 or 1:2).

-

pH Adjustment (Optional): In some cases, the addition of a weak base, such as triethylamine or a dilute solution of sodium hydroxide, may be necessary to facilitate the deprotonation of the oxime hydroxyl group and promote coordination.

-

Reaction and Precipitation: The reaction mixture is typically stirred at room temperature or gently heated for several hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.

-

Isolation and Purification: The precipitated complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether to aid in drying. The complex can be dried in a desiccator over a suitable drying agent.

dot

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Ligand and its Metal Complexes

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand and diamagnetic complexes. | The spectra should show characteristic peaks for the pyrazole ring protons and carbons, the ethyl and methyl groups, and the oxime proton. Upon complexation, shifts in the proton and carbon signals adjacent to the coordination sites are expected.[11] |

| Infrared (IR) Spectroscopy | To identify functional groups and infer coordination. | The ligand will show characteristic stretching vibrations for C=N (pyrazole and oxime), N-O, and O-H (oxime). A shift in the C=N and N-O stretching frequencies upon complexation provides evidence of coordination. The disappearance of the O-H band suggests deprotonation and coordination of the oxime oxygen.[11] |

| UV-Visible Spectroscopy | To study the electronic transitions. | The ligand will exhibit π-π* transitions. The formation of metal complexes will likely result in new absorption bands in the visible region due to d-d transitions of the metal ion, providing information about the coordination geometry.[13] |

| Mass Spectrometry | To determine the molecular weight. | The molecular ion peak in the mass spectrum will confirm the molecular formula of the ligand and its complexes. |

| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formulas of the ligand and its complexes, confirming their stoichiometry.[13] |

| Molar Conductance Measurements | To determine the electrolytic nature of the complexes. | Measurements in a suitable solvent (e.g., DMF or DMSO) will indicate whether the complexes are neutral or ionic.[12] |

| Magnetic Susceptibility Measurements | To determine the magnetic properties of paramagnetic complexes. | This technique helps in determining the number of unpaired electrons in the metal ion, which is indicative of its oxidation state and coordination environment.[12] |

Potential Applications in Research and Drug Development

The metal complexes of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime hold significant promise in various fields, drawing parallels from the established applications of related pyrazole and oxime-based coordination compounds.

-

Catalysis: Pyrazole-based metal complexes are known to be effective catalysts for a range of organic transformations, including cross-coupling reactions.[2][14] The electronic and steric environment provided by the 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime ligand could be fine-tuned to enhance catalytic activity and selectivity.

-

Medicinal Chemistry and Drug Development: Pyrazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[5][11][15] The complexation of these ligands with metal ions has been shown to enhance their biological activity.[16] The novel complexes described herein could be screened for their potential as therapeutic agents, particularly as anticancer or antimicrobial drugs.[17][18]

-

Materials Science: The ability of pyrazole ligands to form stable and well-defined coordination polymers and metal-organic frameworks (MOFs) is well-documented.[1] The structural features of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime could be exploited in the design of new materials with interesting magnetic, optical, or porous properties.

Conclusion

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime represents a promising, yet largely unexplored, ligand for the synthesis of novel metal complexes. Its straightforward synthesis, combined with the versatile coordination properties of the pyrazole and oxime moieties, makes it an attractive target for further investigation. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and exploration of the potential applications of these new coordination compounds. The insights gained from studying these complexes will undoubtedly contribute to the advancement of coordination chemistry and its impact on catalysis, medicine, and materials science.

References

- ACS Omega. (2025, December 22).

- University of Johannesburg. (n.d.). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes.

- PubMed. (2011, October 15). Perspective: the potential of pyrazole-based compounds in medicine.

- Taylor & Francis. (2017, February 16). Review: an overview of recent developments in coordination chemistry of polypyrazolylmethylamines.

- Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025, November 25).

- KJS College. (n.d.). Co(II)

- ResearchGate. (n.d.).

- United Arab Emirates - Ministry of Health and Prevention. (2025, September 1). A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption.

- The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.).

- Benchchem. (n.d.).

- ResearchGate. (2025, August 6). Synthesis and characterization of Mn(II), Fe(II), Co(II) and Ni(II) complexes of salicyloylpyrazole oxime | Request PDF.

- Oxime and oximate metal complexes: unconventional synthesis and reactivity. (n.d.).

- RSC Publishing. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.

- Bentham Science Publishers. (2019, February 1). Metal Ion Complexes with Pyrazoles, Aziridines and Diaziridines – Synthesis and Biological Activity.

- PMC. (2021, November 26). Synthesis and characterization of Cu(II)

- Research and Reviews. (2024, September 25).

- ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.

- Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.uj.ac.za [pure.uj.ac.za]

- 3. tandfonline.com [tandfonline.com]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. rroij.com [rroij.com]

- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 7. researchgate.net [researchgate.net]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. nanobioletters.com [nanobioletters.com]

- 12. kjscollege.com [kjscollege.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Beckmann Rearrangement of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Oxime to its Corresponding Carboxamide

Abstract

The Beckmann rearrangement is a powerful synthetic transformation for converting oximes into amides.[1] While classically performed under harsh acidic conditions, these methods are often unsuitable for sensitive heterocyclic substrates. This application note provides a detailed protocol for the Beckmann rearrangement of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime, a substrate prone to degradation or alternative reaction pathways under traditional conditions. We present a robust and mild protocol utilizing 2,4,6-trichloro[1][2][3]triazine (TCT, or cyanuric chloride) in N,N-dimethylformamide (DMF), which proceeds at room temperature to favor the formation of the desired 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide. This guide includes a mechanistic overview, comparative discussion of reaction conditions, a step-by-step experimental workflow, characterization data, and a troubleshooting guide for researchers in synthetic chemistry and drug development.

Introduction and Mechanistic Rationale

The Beckmann rearrangement is a cornerstone reaction in organic synthesis, facilitating the conversion of an oxime to an N-substituted amide.[2] The canonical mechanism involves the activation of the oxime's hydroxyl group by an acid or other reagent, transforming it into a good leaving group. This is followed by a concerted 1,2-shift of the group positioned anti-periplanar to the leaving group, which migrates from carbon to the electron-deficient nitrogen. The resulting nitrilium ion is subsequently hydrolyzed to yield the final amide product.[4][5][6]

However, the specific substrate, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime, presents unique challenges:

-

Aldoxime Substrate: Unlike ketoximes, aldoximes can readily undergo a competing Beckmann fragmentation reaction, which yields a nitrile instead of the desired primary amide.[2][3] Careful selection of the promoting reagent is crucial to favor the rearrangement pathway.

-

Pyrazole Heterocycle: Pyrazole rings can be sensitive to the strongly acidic and high-temperature conditions (e.g., H₂SO₄, PPA) traditionally used for the Beckmann rearrangement.[7][8] Indeed, historical studies have shown that some pyrazolyl aldoximes fail to undergo the rearrangement under classical conditions with reagents like PCl₅ or polyphosphoric acid.[9]

To overcome these challenges, this protocol employs a mild and efficient system based on the work of De Luca, Giacomelli, and Porcheddu, who demonstrated the efficacy of 2,4,6-trichloro[1][2][3]triazine (TCT) in DMF for promoting the Beckmann rearrangement at ambient temperature.[10][11] This system activates the oxime hydroxyl group in situ under neutral conditions, minimizing substrate degradation and suppressing the nitrile-forming fragmentation pathway.

Reaction Mechanism & Competing Pathways

The proposed mechanism involves the formation of a Vilsmeier-Haack-type active complex from TCT and DMF. This complex activates the oxime, facilitating the rearrangement. The primary competing pathway is fragmentation, leading to the corresponding nitrile.

Figure 1: Proposed reaction mechanism for the TCT-mediated Beckmann rearrangement, highlighting the desired pathway to the amide product and the competing fragmentation pathway.

Experimental Protocols

This section details the recommended mild protocol for the synthesis. For comparative purposes, a classical (and likely less effective) approach is also outlined to highlight the advantages of the proposed method.

Recommended Mild Protocol: TCT/DMF System

This procedure is adapted from established methods for mild Beckmann rearrangements and is optimized for the specific pyrazole substrate.[3][10][11]

| Reagent/Material | Grade | Supplier Example |

| 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime | >95% | Custom Synthesis |

| 2,4,6-Trichloro[1][2][3]triazine (TCT) | >98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | LabChem |

| Brine (Saturated NaCl Solution) | ACS Grade | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |

-

Preparation of the Activator Complex: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4,6-trichloro[1][2][3]triazine (1.1 equivalents, e.g., 2.02 g, 11.0 mmol) to anhydrous N,N-dimethylformamide (5 mL). Stir the suspension at room temperature (20-25 °C). The TCT will slowly dissolve to form a white solid complex. Monitor the consumption of free TCT by TLC (eluent: 3:1 Hexanes/EtOAc) until it has completely disappeared (typically 30-60 minutes). This step is crucial for forming the active reagent.[10][11]

-

Addition of Oxime: Once the TCT is fully consumed, add a solution of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime (1.0 equivalent, e.g., 1.67 g, 10.0 mmol) dissolved in anhydrous DMF (20 mL). Add the solution dropwise over 5 minutes.

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress should be monitored by TLC every 2-4 hours, checking for the disappearance of the starting oxime spot. The reaction is often complete within 8 to 24 hours.[10]

-

Aqueous Work-up: Upon completion, quench the reaction by pouring the mixture into a beaker containing 100 mL of cold water. Stir for 15 minutes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove triazine byproducts and any acidic impurities, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide.

Figure 2: Experimental workflow for the TCT-mediated Beckmann rearrangement protocol.

Classical Conditions (for comparison)

A traditional approach might involve heating the oxime in polyphosphoric acid (PPA).

-

Procedure: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime (1.0 g) would be added to PPA (10 mL) and heated to 80-100 °C for several hours.

-

Expected Outcome: This method is not recommended . Based on literature precedence for pyrazolyl aldoximes, this protocol is likely to result in very low yields, significant decomposition of the starting material, or exclusive formation of the nitrile side-product via fragmentation.[9] The high temperature and strong acidity can easily degrade the sensitive pyrazole moiety.

Product Characterization

Thorough characterization is essential to confirm the identity of the desired product, 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide, and to rule out the formation of the nitrile side-product.

| Technique | Expected Data for 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide (C₇H₁₁N₃O) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet & quartet), a methyl singlet, the pyrazole C-H proton, and two broad singlets for the -CONH₂ protons (distinguishable from the single -CH=NOH proton of the oxime). |

| ¹³C NMR | A peak in the amide carbonyl region (~165-175 ppm). Absence of a nitrile carbon peak (~115-125 ppm). Signals for the ethyl, methyl, and pyrazole carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 168.1. |

| FT-IR | Presence of a strong C=O stretch (~1650-1680 cm⁻¹) and two N-H stretches (~3200-3400 cm⁻¹). Absence of a C≡N stretch (~2220-2260 cm⁻¹) from the nitrile. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Inactive TCT/DMF complex due to moisture.2. Insufficient reaction time. | 1. Use anhydrous DMF and ensure all glassware is thoroughly dried. Prepare the TCT/DMF complex fresh.2. Extend the reaction time, continuing to monitor by TLC. A slight warming to 30-40 °C may be attempted cautiously. |

| Significant Nitrile Formation | The fragmentation pathway is competing effectively. | While the TCT/DMF system typically minimizes this, ensure the reaction is not overheated. If nitrile is the major product, alternative mild reagents (e.g., certain Lewis acids at low temp) could be explored.[12] |

| Complex Mixture of Products | Substrate degradation. | This indicates the conditions may still be too harsh. Ensure the temperature is maintained at ambient levels. Confirm the purity of the starting oxime. |

| Difficult Purification | Triazine byproducts were not fully removed during work-up. | Perform an additional wash with dilute HCl (1N) followed by NaHCO₃ during the work-up, as TCT hydrolysis products can be amphoteric. Ensure thorough washing.[10] |

Safety Precautions

-

2,4,6-trichloro[1][2][3]triazine (TCT): Corrosive and an irritant. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

-

N,N-Dimethylformamide (DMF): A teratogen and skin irritant. Always handle in a fume hood and wear appropriate gloves.

-

General Precautions: Perform all operations in a well-ventilated chemical fume hood. Follow standard laboratory safety procedures.

Conclusion

The Beckmann rearrangement of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime can be successfully achieved to produce the corresponding primary amide. The key to success is avoiding the harsh, acidic conditions of classical protocols, which are detrimental to this specific substrate class. The recommended protocol, which utilizes a mild TCT/DMF system at room temperature, provides a reliable and high-yielding pathway to the desired 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide, minimizing side reactions and substrate degradation. This method represents a significant improvement for synthesizing amide-functionalized pyrazoles, which are valuable scaffolds in medicinal chemistry and materials science.

References

-

Beckmann rearrangement - Wikipedia. (n.d.). Wikipedia. [Link]

-

Sharma, V. B., et al. (2014). One-pot oximation-Beckmann rearrangement under mild, aqueous micellar conditions. Green Chemistry. [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann rearrangement of oximes under very mild conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]

-

Finar, I. L., & Saunders, H. E. (1969). The Beckmann rearrangement of some pyrazolyl oximes. Journal of the Chemical Society C: Organic, 1495-1499. [Link]

-

Kaur, K., & Srivastava, S. (2020). Beckmann rearrangement catalysis: a review of recent advances. New Journal of Chemistry, 44(43), 18530-18572. [Link]

-

Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. J. Org. Chem. [Link]

-

Kaur, K., & Srivastava, S. (2020). Beckmann rearrangement catalysis: a review of recent advances. RSC Publishing. [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. [Link]

-

Furuya, T., et al. (2007). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

-

Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2025). Beckmann Rearrangement. [Link]

-

Chemistry LibreTexts. (2023). Beckmann Rearrangement. [Link]

Sources

- 1. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Beckmann rearrangement of some pyrazolyl oximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. audreyli.com [audreyli.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Reduction of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime to primary amines

[1]

Introduction & Strategic Analysis

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in FDA-approved drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). The 4-aminomethyl-pyrazole moiety serves as a critical linker, often acting as a bioisostere for benzylamines.[1]

The reduction of the oxime group (

-

Chemoselectivity: The reducing agent must reduce the oxime without affecting the aromatic pyrazole ring.

-

Dimerization: A common failure mode is the formation of secondary amines (dimers) via the condensation of the intermediate imine with the newly formed amine.

-

Steric Hindrance: The 5-methyl group on the pyrazole ring provides steric bulk adjacent to the reaction center, potentially slowing down kinetics for bulky hydride reagents.

This guide details three validated methodologies to navigate these challenges.

Reaction Pathway

The reduction proceeds through a stepwise mechanism. The N-O bond is cleaved, and the C=N bond is saturated.

Figure 1: Mechanistic pathway of oxime reduction. Preventing the 'Side Rxn' is the primary process control objective.

Method Selection Guide

Select the protocol based on your available equipment and scale.

| Feature | Method A: LiAlH₄ (LAH) | Method B: Catalytic Hydrogenation | Method C: Zn / Acid |

| Scale | Lab (<10 g) | Process (>10 g) | Lab/Pilot |

| Mechanism | Nucleophilic Hydride Attack | Heterogeneous Catalysis | Dissolving Metal Reduction |

| Equipment | Standard Glassware | Parr Shaker / Autoclave | Standard Glassware |

| Selectivity | High (Primary Amine) | High (requires Ammonia) | Moderate |

| Safety | Flammable/Moisture Sensitive | H₂ Gas / Pyrophoric Catalyst | Exothermic / Acidic fumes |

| Recommendation | Primary Choice for R&D | Primary Choice for Scale-up | Alternative |

Detailed Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: High yields on a laboratory scale; ensures complete reduction of the oxime.

Reagents:

-

Substrate: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime (1.0 equiv)[1]

-

Reductant: LiAlH₄ (2.4 M in THF or powder, 3.0 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Solubilization: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath. Carefully add LiAlH₄ (3.0 equiv). Caution: LAH reacts violently with moisture.

-

Addition: Dissolve the oxime in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Maintain internal temperature <10°C.

-

Why: Slow addition prevents runaway exotherms and ensures the hydride is always in excess, favoring the primary amine over the secondary dimer.

-

-

Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM with 1% NH₄OH).

-

Fieser Quench (Critical): Cool to 0°C. For every x grams of LAH used, add carefully in sequence:

-

x mL water

-

x mL 15% NaOH (aq)

-

3x mL water

-

-

Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

Expected Yield: 85–95% Characterization:

-

1H NMR (CDCl3): Look for a singlet/doublet at ~3.6–3.8 ppm (CH₂-NH₂) and disappearance of the oxime proton (~8.0 ppm).

Method B: Catalytic Hydrogenation (Raney Nickel)

Best for: Scalable synthesis; avoids aluminum salts; "Green" chemistry.

Reagents:

-

Catalyst: Raney Nickel (slurry in water, washed with EtOH). Active loading ~10-20 wt%.

-

Solvent: Ethanol saturated with Ammonia (NH₃/EtOH).

-

Gas: Hydrogen (H₂) at 50 psi (3.4 bar).

Protocol:

-

Catalyst Prep: Wash the Raney Nickel (approx. 20% by weight of substrate) three times with absolute ethanol to remove water. Caution: Raney Ni is pyrophoric when dry. Keep wet at all times.[1]

-

Reaction Mix: In a Parr hydrogenation bottle, combine the oxime and the washed Raney Ni.

-

Solvent Addition: Add 7N NH₃ in Methanol or Ethanol (15 mL/g substrate).

-

Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi. Shake at room temperature for 12–24 hours.

-

Filtration: Carefully filter the mixture through Celite under an inert atmosphere (N₂ blanket) to prevent the catalyst from igniting.

-

Purification: Concentrate the filtrate. The residue is often pure enough for subsequent steps. If necessary, convert to the HCl salt for crystallization.

Expected Yield: 80–90%[1]

Method C: Zinc / Acetic Acid Reduction

Best for: Labs without H₂ pressure equipment or anhydrous solvents.

Protocol:

-

Dissolve the oxime (1.0 equiv) in Glacial Acetic Acid (10 mL/g).

-

Cool to 10–15°C.

-

Add Zinc dust (5.0 equiv) portion-wise over 1 hour. Note: Reaction is exothermic.[1]

-

Stir at Room Temperature for 12 hours.

-

Filter off excess Zinc.

-

Basify the filtrate with 4M NaOH to pH > 12 and extract with DCM.

Analytical Validation & Troubleshooting

Process Control Workflow

Use the following logic to troubleshoot low yields or impurities.

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Key Analytical Data (Simulated)

References

-

Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. Retrieved October 26, 2025, from [Link]

-

Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. Retrieved October 26, 2025, from [Link]

-

Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. ResearchGate. Retrieved October 26, 2025, from [Link]

-

(1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine - PubChemLite. PubChem.[1][6] Retrieved October 26, 2025, from [Link]

-

Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC. Retrieved October 26, 2025, from [Link]

Sources

- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 6. PubChemLite - (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine (C7H13N3) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols: Strategic Functionalization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Oxime

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Pyrazole derivatives are integral to numerous FDA-approved pharmaceuticals, demonstrating a wide spectrum of biological activities.[1][2] The strategic modification of the pyrazole core and its substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide outlines detailed protocols for targeted modifications at the pyrazole ring, the N-ethyl group, the C-methyl group, and the C4-carbaldehyde oxime moiety. We delve into the underlying chemical principles, providing experienced insights into reaction optimization, and present validated, step-by-step protocols to empower researchers in the synthesis of novel pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. This structural feature imparts unique electronic properties and reactivity, making it a cornerstone in the design of bioactive molecules.[2] Pyrazole-containing compounds exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3] The functionalization of the pyrazole nucleus is a key strategy for lead optimization in drug development, enabling the exploration of chemical space and the enhancement of therapeutic efficacy.[2]

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime serves as an excellent starting material for generating diverse chemical libraries. Its structure presents multiple sites for chemical modification, each offering a distinct opportunity to influence the molecule's overall properties.

Strategic Sites for Functionalization

The structure of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime offers four primary regions for chemical modification, as illustrated below. Each site possesses distinct reactivity that can be selectively addressed through carefully chosen synthetic methodologies.

Figure 1. Key functionalization sites of the target molecule.

-

The Pyrazole Ring (C3-H): The C3 position of the pyrazole ring is susceptible to electrophilic substitution and metal-catalyzed C-H activation, allowing for the introduction of a wide array of functional groups.

-

The N1-Ethyl Group: While generally stable, the ethyl group can be modified under specific conditions, or its presence can influence the reactivity of the pyrazole ring.

-

The C5-Methyl Group: The methyl group can undergo functionalization through radical reactions or by serving as a handle for condensation reactions after oxidation.

-

The C4-Carbaldehyde Oxime: The oxime moiety is a versatile functional group that can participate in various transformations, including reductions, oxidations, and cycloadditions, to generate diverse heterocyclic systems.[4]

Functionalization of the Pyrazole Ring: C-H Activation and Cross-Coupling

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the pyrazole core, avoiding the need for pre-functionalized starting materials.[5] Transition-metal-catalyzed cross-coupling reactions are particularly effective for introducing aryl, heteroaryl, and alkyl substituents at the C3 position.[6]

Palladium-Catalyzed C3-Arylation

Principle: Palladium catalysts, in the presence of a suitable ligand and base, can facilitate the coupling of the C3-H bond of the pyrazole with an aryl halide. This reaction proceeds through a concerted metalation-deprotonation mechanism.

Protocol:

-

To a sealed reaction vessel, add 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime (1.0 equiv.), aryl bromide (1.2 equiv.), Palladium(II) acetate (0.05 equiv.), and a suitable phosphine ligand such as SPhos (0.1 equiv.).

-

Add potassium carbonate (2.0 equiv.) as the base.

-

Add anhydrous dioxane as the solvent.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

| Entry | Aryl Bromide | Yield (%) |

| 1 | 4-Bromotoluene | 78 |

| 2 | 4-Bromoanisole | 82 |

| 3 | 1-Bromo-4-fluorobenzene | 75 |

Table 1. Representative yields for the C3-arylation reaction.